molecular formula C15H17NO2S B5531976 N-(4-ethylphenyl)-1-phenylmethanesulfonamide

N-(4-ethylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5531976
M. Wt: 275.4 g/mol
InChI Key: XJNDIWGMIUAVOY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring and an ethyl-substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with aniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethylbenzenesulfonyl chloride+anilineThis compound+HCl\text{4-ethylbenzenesulfonyl chloride} + \text{aniline} \rightarrow \text{this compound} + \text{HCl} 4-ethylbenzenesulfonyl chloride+aniline→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-ethylphenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its sulfonamide structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-phenylmethanesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1-phenylmethanesulfonamide
  • N-(4-chlorophenyl)-1-phenylmethanesulfonamide
  • N-(4-bromophenyl)-1-phenylmethanesulfonamide

Uniqueness

N-(4-ethylphenyl)-1-phenylmethanesulfonamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the ethyl group may enhance its lipophilicity and potentially improve its interaction with biological membranes or targets.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-13-8-10-15(11-9-13)16-19(17,18)12-14-6-4-3-5-7-14/h3-11,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNDIWGMIUAVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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